molecular formula C9H11NO2 B126273 2-(Ethoxyacetyl)pyridine CAS No. 143359-17-5

2-(Ethoxyacetyl)pyridine

Cat. No. B126273
M. Wt: 165.19 g/mol
InChI Key: GYBYCIGPGDVYAP-UHFFFAOYSA-N
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Description

2-(Ethoxyacetyl)pyridine is a chemical compound with the molecular formula C9H11NO2 . It is used for experimental and research purposes .

Future Directions

The synthesis of 2-pyridone compounds, including 2-(Ethoxyacetyl)pyridine, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . Future research may focus on developing new synthetic methods for these compounds .

properties

IUPAC Name

2-ethoxy-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-7-9(11)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBYCIGPGDVYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576784
Record name 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxyacetyl)pyridine

CAS RN

143359-17-5
Record name 2-Ethoxy-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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